1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol
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Overview
Description
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol is a complex organic compound that features a benzothiazole moiety, a phenylpiperazine group, and a naphthalen-2-ol structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Sulfanyl Group: The benzothiazole can be functionalized with a sulfanyl group using thiolation reactions.
Formation of the Phenylpiperazine Group: This can be synthesized by reacting piperazine with a phenyl halide.
Coupling Reactions: The final step involves coupling the benzothiazole-sulfanyl intermediate with the phenylpiperazine and naphthalen-2-ol under suitable conditions, often using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), copper catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol would depend on its specific interactions with biological targets. This might involve binding to receptors, enzymes, or other proteins, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-methylpiperazin-1-yl)naphthalen-2-ol
- 1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-ethylpiperazin-1-yl)naphthalen-2-ol
Uniqueness
The uniqueness of 1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol lies in its specific structural features, which may confer unique biological activities or chemical properties compared to its analogs.
Properties
Molecular Formula |
C27H23N3OS2 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C27H23N3OS2/c31-24-18-23(30-16-14-29(15-17-30)19-8-2-1-3-9-19)20-10-4-5-11-21(20)26(24)33-27-28-22-12-6-7-13-25(22)32-27/h1-13,18,31H,14-17H2 |
InChI Key |
WPEKAXCFLXGVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=C(C4=CC=CC=C43)SC5=NC6=CC=CC=C6S5)O |
Origin of Product |
United States |
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